

Validation of AMG-650's selectivity for KIF18A over other kinesins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amg-650*

Cat. No.: *B10829452*

[Get Quote](#)

AMG-650: A Comparative Analysis of KIF18A Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of **AMG-650** (sovilnesib), a first-in-class inhibitor of the mitotic kinesin KIF18A, against other kinesin motor proteins. The data presented is supported by experimental findings to assist in evaluating its potential as a targeted therapeutic agent in chromosomally unstable cancers.

Introduction to AMG-650 and KIF18A

KIF18A is a mitotic kinesin motor protein that plays a critical role in regulating chromosome alignment at the metaphase plate during cell division.^{[1][2][3]} Its overexpression is associated with tumor aggressiveness in a subset of human cancers.^{[2][4]} **AMG-650** is a potent and orally bioavailable small molecule inhibitor of KIF18A.^{[1][2]} By inhibiting KIF18A, **AMG-650** disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death (apoptosis), particularly in cancer cells exhibiting chromosomal instability.^[3] The therapeutic rationale for targeting KIF18A is to selectively eliminate cancer cells with this vulnerability while sparing normal, healthy cells.^[2]

Selectivity Profile of AMG-650

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic index, minimizing off-target effects. The following table summarizes the inhibitory activity of **AMG-650** against KIF18A and other related kinesin motor proteins, as determined by microtubule-stimulated ATPase assays.

Kinesin Motor Protein	Family	Function	IC50 (nM) for AMG-650
KIF18A	Kinesin-8	Chromosome alignment	48[4][5][6][7]
KIF18B	Kinesin-8	Microtubule depolymerization	>10,000
KIF19A	Kinesin-8	Cilia length regulation	>10,000
Eg5 (KIF11)	Kinesin-5	Spindle pole separation	>10,000
CENP-E (KIF10)	Kinesin-7	Chromosome congression	>10,000
KIFC1 (HSET)	Kinesin-14	Spindle organization	>10,000

Data sourced from preclinical characterization studies of **AMG-650**.

As the data indicates, **AMG-650** demonstrates high selectivity for KIF18A with an IC50 value of 48 nM.[4][5][6][7] In contrast, its inhibitory activity against other kinesins, including those from the same Kinesin-8 family (KIF18B, KIF19A) and other critical mitotic kinesins (Eg5, CENP-E, KIFC1), is significantly lower, with IC50 values exceeding 10,000 nM. This wide selectivity window suggests a lower likelihood of off-target effects related to the inhibition of other kinesin motor proteins.

Experimental Protocols

The selectivity of **AMG-650** was primarily determined using biochemical microtubule-stimulated ATPase assays.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.

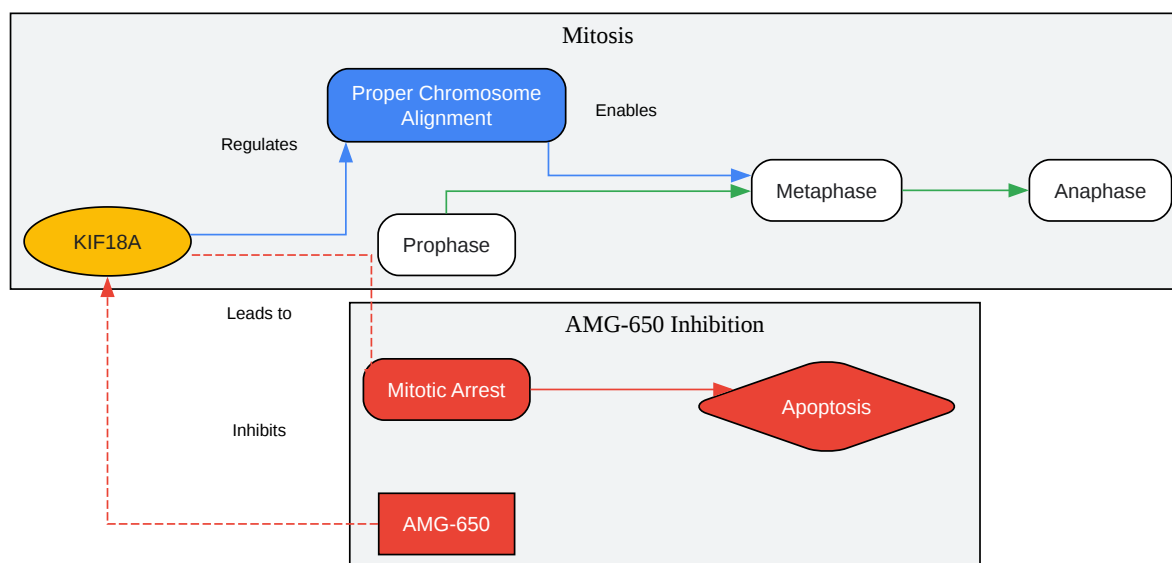
Principle: Kinesin motor proteins utilize the energy from ATP hydrolysis to move along microtubules. The rate of ADP production is proportional to the enzymatic activity of the kinesin. Inhibitors will decrease the rate of ATP hydrolysis.

General Protocol:

- **Reagents:** Recombinant human kinesin motor domains (KIF18A and other tested kinesins), paclitaxel-stabilized microtubules, ATP, and a detection reagent such as ADP-Glo™ (Promega).
- **Assay Setup:** The assay is typically performed in a 96-well or 384-well plate format.
- **Reaction Mixture:** Each well contains the respective kinesin enzyme and microtubules in an assay buffer.
- **Compound Addition:** **AMG-650** is added at varying concentrations to determine the dose-dependent inhibition. A DMSO vehicle control is used as a reference for uninhibited activity.
- **Initiation of Reaction:** The reaction is initiated by the addition of ATP.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Detection:** The amount of ADP produced is quantified using a detection reagent. The ADP-Glo™ system, for example, involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase reaction, producing a luminescent signal that is proportional to the initial ADP concentration.
- **Data Analysis:** The luminescent signal is measured, and the percent inhibition relative to the DMSO control is calculated for each concentration of **AMG-650**. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizations

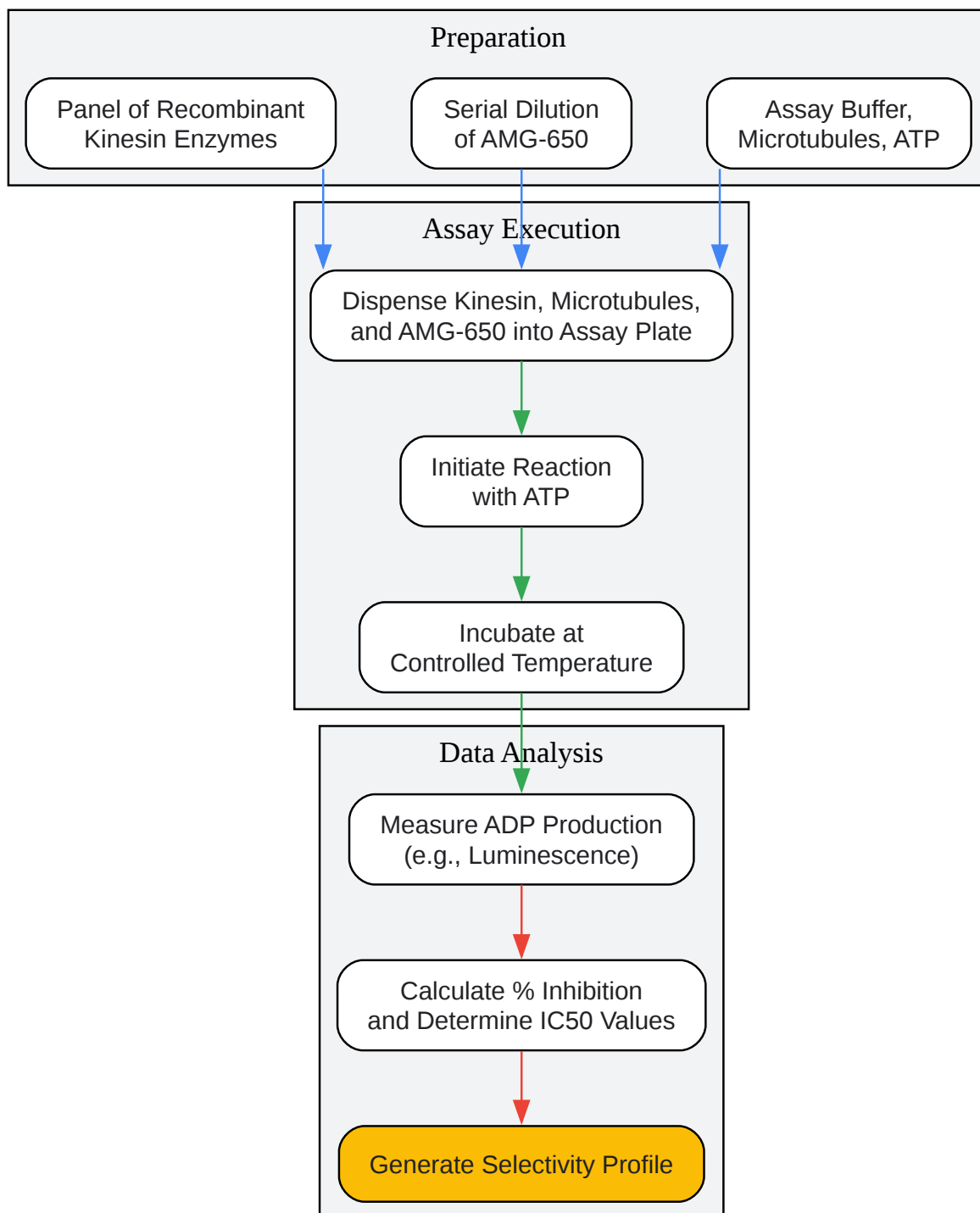
KIF18A's Role in Mitosis and the Effect of AMG-650



[Click to download full resolution via product page](#)

Caption: Role of KIF18A in mitosis and the mechanism of action of **AMG-650**.

Experimental Workflow for Kinesin Inhibitor Selectivity Screening



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. | BioWorld [bioworld.com]
- 2. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Validation of AMG-650's selectivity for KIF18A over other kinesins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829452#validation-of-amg-650-s-selectivity-for-kif18a-over-other-kinesins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com